molecular formula C6H5F3N2 B3186051 (2,3,4-Trifluorophenyl)hydrazine CAS No. 119452-62-9

(2,3,4-Trifluorophenyl)hydrazine

Cat. No. B3186051
Key on ui cas rn: 119452-62-9
M. Wt: 162.11 g/mol
InChI Key: ONWVPBUQBGCQRR-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

2,3,4-Trifluoroaniline (25 g) was added to concentrated hydrochloric acid (125 ml), and an aqueous solution (20 ml) of sodium nitrite (12.9 g) was added dropwise under ice-cooling. A solution of tin (II) chloride (114.6 g) in concentrated hydrochloric acid (50 ml) was separately prepared and it was added dropwise to the reaction solution. The precipitated solid was collected by filtration, added to an aqueous solution of sodium hydroxide and the aqueous solution was extracted with toluene to give 2,3,4-trifluorophenylhydrazine (9.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
114.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:11]([O-])=O.[Na+].[Sn](Cl)Cl>Cl>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1F)F
Name
Quantity
125 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
114.6 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
it was added dropwise to the reaction solution
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
ADDITION
Type
ADDITION
Details
added to an aqueous solution of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with toluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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